molecular formula C10H8BrFO B14854637 4-(5-bromo-2-fluorophenyl)but-3-en-2-one

4-(5-bromo-2-fluorophenyl)but-3-en-2-one

Cat. No.: B14854637
M. Wt: 243.07 g/mol
InChI Key: ZSOMEPSFKDCBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8BrFO and a molecular weight of 243.07 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to a butenone moiety. It is used primarily in research and development settings, particularly in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-fluorophenyl)but-3-en-2-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)but-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-chlorophenyl)but-3-en-2-one
  • 4-(5-Bromo-2-methylphenyl)but-3-en-2-one
  • 4-(5-Bromo-2-nitrophenyl)but-3-en-2-one

Comparison

4-(5-Bromo-2-fluorophenyl)but-3-en-2-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance its reactivity and binding affinity compared to similar compounds with different substituents. For example, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate substitution reactions .

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOMEPSFKDCBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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